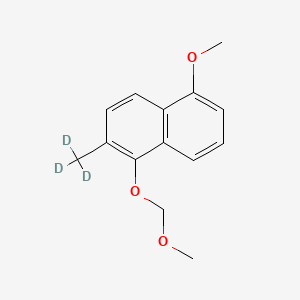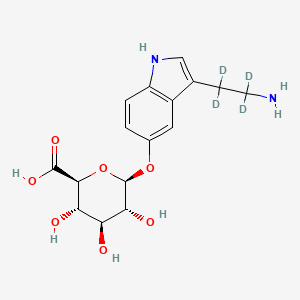
Zapalog
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zapalog is a light-sensitive small-molecule dimerizer that has gained significant attention in scientific research due to its unique ability to control cellular processes with light. It is composed of a rapamycin homologue, which binds to FK506 binding protein, and trimethoprim, which binds to bacterial dihydrofolate reductase, linked via a photocleavable chemical linker . This compound allows precise spatial and temporal control of protein interactions, making it a valuable tool in cell biology and neuroscience .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zapalog involves multiple steps:
Preparation of Trimethoprim Derivative: Trimethoprim is suspended in 40% hydrobromic acid and stirred at 100°C for 30 minutes.
Formation of Intermediate Compounds: The trimethoprim derivative is reacted with ethyl 4-bromobutyrate in the presence of potassium carbonate and dimethylformamide.
Nitration and Reduction: The intermediate compound is nitrated using nitric acid and acetic anhydride, followed by reduction with sodium borohydride in methanol.
Final Coupling: The reduced compound is coupled with allyl bromide in the presence of sodium hydride and potassium iodide in dimethylformamide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment. The key steps involve careful control of reaction temperatures, pH levels, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Zapalog undergoes photolysis when exposed to blue light, causing the cleavage of the chemical linker between the rapamycin homologue and trimethoprim . This reaction is highly specific and can be repeatedly restored with uncleaved this compound.
Common Reagents and Conditions
Major Products
The major products formed from the photolysis of this compound are the separated rapamycin homologue and trimethoprim derivatives, which can be further analyzed and utilized in various biochemical assays .
Scientific Research Applications
Zapalog has a wide range of applications in scientific research:
Mechanism of Action
Zapalog exerts its effects through photolysis, which involves the cleavage of its chemical linker upon exposure to blue light. This process allows the controlled release of proteins that are dimerized by this compound. The molecular targets involved are proteins tagged with FK506 binding protein and bacterial dihydrofolate reductase domains . The pathways affected include mitochondrial motility, protein trafficking, and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Rapalog: A rapamycin analogue used for similar dimerization purposes but lacks the light-sensitive control.
Trimethoprim: An antibiotic that binds to bacterial dihydrofolate reductase but does not have dimerization capabilities.
Optogenetic Tools: Other light-sensitive compounds used in optogenetics, such as channelrhodopsins and halorhodopsins, which control ion channels rather than protein interactions.
Uniqueness of Zapalog
This compound’s uniqueness lies in its ability to provide reversible and precise control over protein interactions using light. This feature allows researchers to study dynamic cellular processes with high spatial and temporal resolution, which is not possible with traditional chemical inducers of dimerization .
Properties
Molecular Formula |
C58H73N7O15 |
|---|---|
Molecular Weight |
1108.2 g/mol |
IUPAC Name |
[(1R)-1-[3-[4-[4-[1-[2-[4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenoxy]ethoxy]ethyl]-2-methoxy-5-nitrophenoxy]butanoylamino]phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate |
InChI |
InChI=1S/C58H73N7O15/c1-10-58(3,4)53(67)55(68)64-23-12-11-17-42(64)56(69)80-44(21-19-36-20-22-45(72-5)46(28-36)73-6)38-15-13-16-40(31-38)62-51(66)18-14-24-78-48-33-43(65(70)71)41(32-47(48)74-7)35(2)77-25-26-79-52-49(75-8)29-37(30-50(52)76-9)27-39-34-61-57(60)63-54(39)59/h13,15-16,20,22,28-35,42,44H,10-12,14,17-19,21,23-27H2,1-9H3,(H,62,66)(H4,59,60,61,63)/t35?,42-,44+/m0/s1 |
InChI Key |
ONSMHWXTRWDIMR-SXIGHEGWSA-N |
Isomeric SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCCOC4=C(C=C(C(=C4)[N+](=O)[O-])C(C)OCCOC5=C(C=C(C=C5OC)CC6=CN=C(N=C6N)N)OC)OC |
Canonical SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCCOC4=C(C=C(C(=C4)[N+](=O)[O-])C(C)OCCOC5=C(C=C(C=C5OC)CC6=CN=C(N=C6N)N)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4,11,11-hexadeuterio-3,12-dihydroxy-10,13-dimethyl-1,3,5,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B12425555.png)

![2-[4-[[5,6-Bis(2,3,4,5,6-pentadeuteriophenyl)pyrazin-2-yl]-propan-2-ylamino]butoxy]acetic acid](/img/structure/B12425566.png)


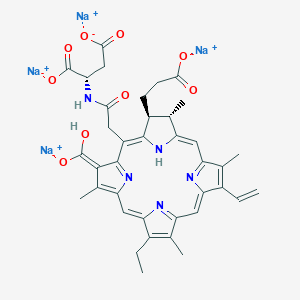
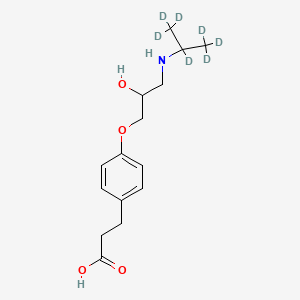

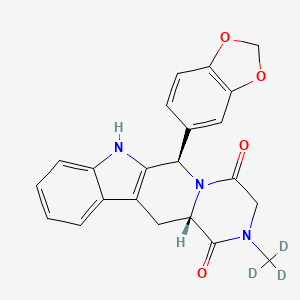
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(6-nitro-3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-yl)carbamate](/img/structure/B12425605.png)
